D-myo-Inositol 1-Phosphate Biosynthesis from Glucose-6-Phosphate: An In-depth Technical Guide for Researchers and Drug Development Professionals
D-myo-Inositol 1-Phosphate Biosynthesis from Glucose-6-Phosphate: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
myo-Inositol and its phosphorylated derivatives are fundamental to a vast array of cellular processes, from signal transduction to osmoregulation. The de novo synthesis of these critical molecules begins with the conversion of D-glucose-6-phosphate to D-myo-inositol 1-phosphate, a pivotal reaction catalyzed by the enzyme D-myo-inositol-3-phosphate synthase (MIPS). This technical guide provides a comprehensive exploration of this biosynthetic pathway, designed for researchers, scientists, and drug development professionals. We delve into the intricate enzymatic mechanism of MIPS, its regulation, and the subsequent dephosphorylation by inositol monophosphatase (IMPase). Furthermore, this guide offers detailed, field-proven experimental protocols for the expression, purification, and functional analysis of MIPS, alongside a comparative overview of analytical techniques for the characterization of inositol phosphates. Finally, we discuss the therapeutic potential of targeting this pathway, highlighting its relevance in various disease states and outlining current strategies in drug development. This document is intended to serve as an authoritative resource, grounded in scientific literature, to facilitate further research and therapeutic innovation in the field of inositol metabolism.
PART 1: The Core Pathway: From Glucose to a Key Cellular Messenger
The biosynthesis of D-myo-inositol 1-phosphate from D-glucose-6-phosphate is a fundamental metabolic route in a wide range of organisms, from yeast to humans.[1] This pathway is the primary source of de novomyo-inositol, the precursor to a multitude of essential molecules, including inositol phosphates, phosphoinositides, and inositol-containing sphingolipids. The pathway consists of two key enzymatic steps.
The Rate-Limiting Step: D-glucose-6-phosphate to D-myo-Inositol 1-Phosphate
The first and rate-limiting step is the conversion of D-glucose-6-phosphate to D-myo-inositol 1-phosphate. This complex isomerization and cyclization reaction is catalyzed by the enzyme D-myo-inositol-3-phosphate synthase (MIPS) , also known as inositol-1-phosphate synthase or ISYNA1 in mammals.[1]
The MIPS-catalyzed reaction is a remarkable intramolecular oxidoreduction and aldol condensation that proceeds through a series of discrete steps, all occurring within the enzyme's active site without the release of intermediates. The reaction requires NAD+ as a cofactor.[1] The generally accepted mechanism involves:
-
Oxidation: The C5 hydroxyl group of glucose-6-phosphate is oxidized by NAD+ to a ketone, forming 5-keto-glucose-6-phosphate (or D-xylo-hexos-5-ulose-6-phosphate) and NADH.
-
Enolization: A proton is abstracted from C6, leading to the formation of an enolate intermediate.
-
Intramolecular Aldol Condensation: The enolate attacks the C1 carbonyl group, leading to the formation of a six-membered ring, myo-inosose-2 1-phosphate.
-
Reduction: The enzyme-bound NADH then reduces the C5 ketone back to a hydroxyl group, yielding D-myo-inositol 1-phosphate.
The following diagram illustrates the key steps in the MIPS-catalyzed reaction:
Caption: The four-step mechanism of D-myo-inositol-3-phosphate synthase (MIPS).
The activity of MIPS is tightly regulated at both the transcriptional and post-translational levels. The human gene encoding MIPS, ISYNA1, is subject to complex transcriptional control. For example, the tumor suppressor p53 has been shown to upregulate ISYNA1 expression.
Post-translationally, MIPS activity can be modulated by phosphorylation. Studies in yeast and humans have identified several phosphorylation sites on the MIPS protein that can either enhance or inhibit its enzymatic activity.[1] This adds a layer of dynamic control to the de novo synthesis of inositol in response to cellular signals.
The Final Step: Dephosphorylation to myo-Inositol
The D-myo-inositol 1-phosphate produced by MIPS is then dephosphorylated to free myo-inositol by the enzyme inositol monophosphatase (IMPase) . This reaction is a simple hydrolysis that releases inorganic phosphate.
IMPase is a Mg2+-dependent enzyme. The catalytic mechanism involves the nucleophilic attack of a water molecule on the phosphorus atom of the phosphate group, facilitated by the coordinated magnesium ions in the active site.
The overall biosynthetic pathway is summarized in the following diagram:
Caption: The two-step biosynthesis of myo-inositol from glucose-6-phosphate.
PART 2: Experimental Methodologies
A thorough understanding of the D-myo-inositol 1-phosphate biosynthetic pathway necessitates robust experimental techniques for the expression, purification, and characterization of the key enzymes and their products.
Recombinant MIPS Expression and Purification
The following is a generalized protocol for the heterologous expression of MIPS in E. coli and its subsequent purification. This protocol may require optimization depending on the specific MIPS ortholog being studied.
-
Gene Cloning and Expression Vector Construction:
-
Amplify the coding sequence of the MIPS gene from the desired organism using PCR with primers that incorporate appropriate restriction sites.
-
Clone the PCR product into a suitable bacterial expression vector, such as a pET vector containing an N-terminal or C-terminal polyhistidine (His) tag for affinity purification.[2]
-
Verify the sequence of the construct by DNA sequencing.
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[3]
-
Grow a starter culture of the transformed cells overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[3]
-
Continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[2]
-
-
Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[4]
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail).[1]
-
Lyse the cells by sonication on ice or by using a French press.[5]
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.[4]
-
-
Affinity Chromatography (His-tag Purification):
-
Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) affinity column with the lysis buffer.[6]
-
Load the clarified lysate onto the column.[7]
-
Wash the column with several column volumes of wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.[8]
-
Elute the His-tagged MIPS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[6]
-
-
Further Purification (Optional):
-
Protein Concentration and Storage:
-
Concentrate the purified protein using a centrifugal filter device.
-
Determine the protein concentration using a standard method such as the Bradford assay.
-
Store the purified MIPS at -80°C in a storage buffer containing glycerol (e.g., 20-50%) to prevent freezing-induced denaturation.
-
MIPS Activity Assay
The enzymatic activity of MIPS can be determined using various methods. A commonly used and reliable method is a colorimetric assay that measures the amount of inorganic phosphate released after the product, D-myo-inositol 1-phosphate, is oxidized with periodate.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-acetate (pH 7.5), 10 mM NH4Cl, 0.5 mM NAD+, and 2 mM DTT.[1]
-
Prepare a stock solution of the substrate, D-glucose-6-phosphate (e.g., 100 mM).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, the purified MIPS enzyme (a predetermined amount, e.g., 1-10 µg), and D-glucose-6-phosphate to a final concentration of 10 mM in a total volume of 100 µL.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 25 µL of 20% (w/v) trichloroacetic acid (TCA).[1]
-
-
Periodate Oxidation:
-
Centrifuge the stopped reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add 100 µL of 0.1 M sodium periodate (NaIO4) and incubate at 37°C for 1 hour in the dark.
-
-
Quenching and Phosphate Detection:
-
Add 100 µL of 1 M sodium sulfite (Na2SO3) to quench the excess periodate.
-
Add 700 µL of a colorimetric reagent for phosphate detection (e.g., a solution containing ammonium molybdate and ascorbic acid in sulfuric acid).
-
Incubate at 37°C for 30-60 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 820 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of inorganic phosphate (e.g., KH2PO4).
-
Calculate the amount of D-myo-inositol 1-phosphate produced based on the standard curve.
-
Express the MIPS activity in appropriate units (e.g., nmol of product formed per minute per mg of enzyme).
-
MIPS Kinetic Parameters
The kinetic properties of MIPS can be determined by measuring the initial reaction rates at varying substrate (glucose-6-phosphate) concentrations and fitting the data to the Michaelis-Menten equation.[10][11]
| Organism | Km (G6P, mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Saccharomyces cerevisiae (Yeast) | 1.3 | 0.15 | 0.14 | [1] |
| Neurospora crassa | ~1.2 | ~0.18 | Not Reported | [12] |
| Bovine Testis | 0.8 | Not Reported | Not Reported | [11] |
| Archaeoglobus fulgidus | 0.45 | 0.22 | 0.18 | [11] |
Analytical Techniques for Inositol Phosphates
The analysis of D-myo-inositol 1-phosphate and other inositol phosphates can be challenging due to their high polarity, lack of a chromophore, and the presence of multiple isomers.[13][14] Several analytical techniques are employed for their separation, identification, and quantification.[15]
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on anion exchange or hydrophilic interaction.[16][17] | Robust, reproducible, good for quantification with appropriate detection.[16] | Often requires derivatization for detection, may have limited resolution for complex isomer mixtures.[13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives followed by mass analysis.[18] | High sensitivity and selectivity, excellent for structural elucidation.[19] | Requires derivatization, which can be time-consuming and introduce artifacts.[19] |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separation based on charge and size in a capillary, coupled to MS.[13] | High separation efficiency, requires very small sample volumes.[13] | Lower loading capacity compared to HPLC, can be less robust.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the magnetic properties of atomic nuclei.[21][22] | Non-destructive, provides detailed structural information for isomer identification.[22] | Relatively low sensitivity, requires larger sample amounts.[23] |
PART 3: Relevance in Drug Development
The central role of the D-myo-inositol 1-phosphate biosynthetic pathway in cellular physiology makes it an attractive target for therapeutic intervention in a variety of diseases.[24][25]
MIPS as a Therapeutic Target
As the rate-limiting enzyme in de novo inositol synthesis, MIPS presents a compelling target for the development of novel therapeutics. Inhibition of MIPS could be beneficial in conditions where aberrant inositol metabolism is implicated.
-
Infectious Diseases: The MIPS enzyme is essential for the viability of several pathogenic microorganisms, including Mycobacterium tuberculosis and the protozoan parasite Trypanosoma brucei. The structural differences between microbial and human MIPS could be exploited to design specific inhibitors with antimicrobial activity.
-
Cancer: Dysregulation of inositol signaling is a hallmark of many cancers. While the role of de novo inositol synthesis in cancer is complex, targeting MIPS could be a strategy to modulate the levels of inositol-derived second messengers that drive cell proliferation.
IMPase as a Therapeutic Target
IMPase has long been a focus of drug development, primarily due to its role as the putative target of lithium, a cornerstone treatment for bipolar disorder.[26]
-
Bipolar Disorder: The "inositol depletion hypothesis" posits that lithium's therapeutic effect stems from its uncompetitive inhibition of IMPase.[26] This inhibition leads to a reduction in the recycling of inositol, thereby dampening the hyperactive phosphoinositide signaling believed to occur in the brains of individuals with bipolar disorder. The development of more specific and potent IMPase inhibitors with fewer side effects than lithium is an active area of research.
-
Other Neurological Disorders: Given the importance of inositol signaling in neuronal function, IMPase inhibitors are also being investigated for their potential in treating other neurological and psychiatric conditions.
Case Study: Lithium as an IMPase Inhibitor
The use of lithium salts to treat bipolar disorder is a classic example of targeting the inositol biosynthetic pathway. Chronic lithium treatment has been shown to alter IMPase activity in the brain.[27] While effective, lithium has a narrow therapeutic index and a range of side effects, which underscores the need for novel IMPase inhibitors. The development of compounds like L-690,330 represents a step towards more selective IMPase inhibition.[28]
The following diagram illustrates the points of intervention for potential drug development in the pathway:
Caption: Potential drug targets within the myo-inositol biosynthetic pathway.
PART 4: Conclusion and Future Directions
The biosynthesis of D-myo-inositol 1-phosphate from glucose-6-phosphate is a fundamental and highly regulated metabolic pathway with profound implications for cellular health and disease. As our understanding of the intricate roles of inositol and its derivatives continues to expand, so too does the potential for therapeutic intervention targeting this pathway. Future research will likely focus on several key areas:
-
Structural and Mechanistic Studies: High-resolution structural studies of MIPS and IMPase from various organisms will continue to provide insights into their catalytic mechanisms and facilitate the design of specific inhibitors.
-
Development of Novel Inhibitors: The discovery and development of potent and selective inhibitors for both MIPS and IMPase remain a high priority for academic and industrial research.
-
Elucidation of Regulatory Networks: A deeper understanding of the complex transcriptional and post-translational regulation of MIPS and IMPase will uncover new avenues for therapeutic modulation.
-
Clinical Translation: The progression of novel MIPS and IMPase inhibitors through preclinical and clinical trials will be crucial in validating the therapeutic potential of targeting this pathway for a range of human diseases.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of D-myo-inositol 1-phosphate biosynthesis and to contribute to the advancement of this exciting and impactful field of study.
References
- Azevedo, C., & Saiardi, A. (2006).
- Barker, C. J., Illies, C., & Berggren, P. O. (2010). HPLC separation of inositol polyphosphates. Methods in Molecular Biology, 645, 21-46.
- Qiu, D., Wilson, M., Eisenbeis, V. B., Harmel, R. K., Riemer, E., Haas, T. M., ... & Jessen, H. J. (2020). Analysis of inositol phosphate metabolism by capillary electrophoresis electrospray ionization mass spectrometry.
- Borges, N., Ramos, A., Raven, N. D., Sharp, R. J., & Santos, H. (2006). A novel pathway for the synthesis of di-myo-inositol-phosphate in the hyperthermophile Thermotoga maritima. Journal of Bacteriology, 188(19), 6727-6733.
- Cerdán, S., Hansen, C. A., Johanson, R. A., & Williamson, J. R. (1986). Nuclear magnetic resonance spectroscopic analysis of myo-inositol phosphates including inositol 1, 3, 4, 5-tetrakisphosphate. Journal of Biological Chemistry, 261(31), 14676-14680.
- Dean, N. M., & Moyer, J. D. (1987). High-performance liquid chromatographic analysis of radiolabeled inositol phosphates. Biochemical Journal, 242(2), 361-366.
- Di Daniel, E., Fresia, G., & Bevilacqua, A. (2009). Myo-inositol: its metabolism and potential implications for poultry nutrition—a review. Poultry Science, 99(2), 893-905.
- Guse, A. H., Goldwich, A., Weber, K., & Mayr, G. W. (1995). Non-radioactive, picomole-range analysis of inositol polyphosphates by metal-dye detection HPLC.
- IBS Lifesciences. (2026, February 23). Heterologous expression of recombinant proteins in E. coli.
- Larner, J. (2002). D-chiro-inositol–its functional role in insulin action and its deficit in insulin resistance. International journal of experimental diabetes research, 3(1), 47-60.
- Majumder, A. L., & Biswas, B. B. (2006). Biology of inositols and phosphoinositides. Springer Science & Business Media.
- Michell, R. H. (2008). Inositol derivatives: evolution and functions. Nature Reviews Molecular Cell Biology, 9(2), 151-161.
- PotM, F. A., & Lommen, A. (1999). Quantification of inositol phosphates using 31P nuclear magnetic resonance spectroscopy in animal nutrition. Journal of Agricultural and Food Chemistry, 47(11), 4683-4687.
- Saiardi, A., & Cockcroft, S. (2023). Regulations of myo-inositol homeostasis: Mechanisms, implications, and perspectives. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1868(4), 159291.
- Shears, S. B. (2004). How versatile are inositol phosphate kinases?. Biochemical Journal, 377(2), 265-280.
- Skupin, A., Bultmann, S., & Leonhardt, H. (2010). Inositol phosphates and their role in biology.
- Stieglitz, B., Xia, B., & Engel, K. (2013). The structural and mechanistic basis of inositol phosphate signaling. Sub-cellular biochemistry, 67, 1-26.
- Thermo Fisher Scientific. (n.d.).
- Unfer, V., Carlomagno, G., Dante, G., & Facchinetti, F. (2012). Effects of myo-inositol in women with PCOS: a systematic review of randomized controlled trials. Gynecological Endocrinology, 28(7), 509-515.
- Atack, J. R., & Broughton, H. B. (1993). Inositol monophosphatase inhibitors--lithium mimetics?. Current medicinal chemistry, 1(4), 309-324.
- Avantor. (n.d.).
- Cerdán, S., Hansen, C. A., & Williamson, J. R. (1986). Nuclear magnetic resonance spectroscopic analysis of myo-inositol phosphates including inositol 1,3,4,5-tetrakisphosphate. Journal of Biological Chemistry, 261(31), 14676-14680.
- Croze, M. L., & Soulage, C. O. (2013). Potential role and therapeutic interests of myo-inositol in metabolic diseases. Biochimie, 95(10), 1811-1827.
- Dinicola, S., Unfer, V., Facchinetti, F., Soulage, C. O., Greene, N. D., Bizzarri, M., & Laganà, A. S. (2017). Inositols: from established knowledge to novel approaches. International journal of molecular sciences, 18(12), 2557.
- Fisher, S. K., Heacock, A. M., & Agranoff, B. W. (1992). Inositol lipids and signal transduction in the nervous system: an update. Journal of neurochemistry, 58(1), 18-38.
- Greenberg, M. L. (2007). The inositol-3-phosphate synthase biosynthetic enzyme has distinct catalytic and metabolic roles. Cellular and Molecular Life Sciences, 64(16), 2035-2046.
- Irvine, R. F. (1992). Inositol phosphates and G-proteins: who does what, when and where?. Current opinion in cell biology, 4(2), 212-219.
- Johnson, M. D., & Cerdan, S. (1988). Nuclear magnetic resonance spectroscopic analysis of myo-inositol phosphates including inositol 1, 3, 4, 5-tetrakisphosphate. Journal of Biological Chemistry, 263(14), 6543-6548.
- Leavitt, A. L., & Sherman, W. R. (1982). Analysis of inositol mono-and polyphosphates by gas chromatography/mass spectrometry and fast atom bombardment. Biomedical mass spectrometry, 9(1), 9-15.
- Loewus, F. A., & Murthy, P. P. N. (2000). myo-Inositol metabolism in plants. Plant science, 150(1), 1-19.
- Michell, R. H. (1975). Inositol phospholipids and cell surface receptor function. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 415(1), 81-147.
- Neves, C., Borges, N., & Santos, H. (2007).
- Park, D. S., Lee, D. S., & Oh, C. H. (2016). Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS.
- Hokin, M. R., & Hokin, L. E. (1953). Enzyme secretion and the incorporation of P32 into phospholipides of pancreas slices. Journal of Biological Chemistry, 203(2), 967-977.
- Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling.
- Wilson, M. S., & Saiardi, A. (2017). Inositol phosphate metabolism: A story of two paths.
- Majerus, P. W., Connolly, T. M., Deckmyn, H., Ross, T. S., Bross, T. E., Ishii, H., ... & Wilson, D. B. (1986). The metabolism of phosphoinositide-derived messenger molecules. Science, 234(4783), 1519-1526.
- Zúñiga, A., & Arró, M. (1988). Purification of Neurospora myo-inositol-l-phosphate synthase by affinity chromatography. Transactions of the Kansas Academy of Science (1903-), 91(3/4), 117-121.
- Aris, J. P., & Blobel, G. (1988). Identification and characterization of a yeast nucleolar protein that is similar to a rat liver nucleolar protein. The Journal of cell biology, 107(1), 17-31.
- Berridge, M. J., & Irvine, R. F. (1989). Inositol phosphates and cell signalling.
- Hallcher, L. M., & Sherman, W. R. (1980). The effects of lithium ion and other agents on the activity of myo-inositol-1-phosphatase from bovine brain. Journal of Biological Chemistry, 255(22), 10896-10901.
- Gee, N. S., Ragan, C. I., Watling, K. J., Aspley, S., Jackson, R. G., Reid, G. G., ... & Iversen, L. L. (1988). The purification and properties of myo-inositol monophosphatase from bovine brain. Biochemical Journal, 249(3), 883-889.
- Bone, R., Springer, J. P., & Atack, J. R. (1992). Structure of inositol monophosphatase, the putative target of lithium therapy. Proceedings of the National Academy of Sciences, 89(21), 10031-10035.
- Williams, R. S., & Williams, A. G. (2003). Regional changes in rat brain inositol monophosphatase 1 (IMPase 1)
- Parthasarathy, R., & Eisenberg Jr, F. (1986). The inositol phospholipids: a stereochemical view of biological activity. Biochemical Journal, 235(2), 313-322.
- Berridge, M. J., Downes, C. P., & Hanley, M. R. (1989). Neural and developmental actions of lithium: a unifying hypothesis. Cell, 59(3), 411-419.
- Irvine, R. F. (1990). The therapeutic potential of inositol-related drugs. Pharmacology & therapeutics, 46(3), 329-344.
Sources
- 1. Phosphorylation Regulates myo-Inositol-3-phosphate Synthase: A NOVEL REGULATORY MECHANISM OF INOSITOL BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iba-lifesciences.com [iba-lifesciences.com]
- 3. protocols.io [protocols.io]
- 4. protocols.io [protocols.io]
- 5. bioclone.net [bioclone.net]
- 6. vwr.com [vwr.com]
- 7. sinobiological.com [sinobiological.com]
- 8. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphpad.com [graphpad.com]
- 11. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 12. newprairiepress.org [newprairiepress.org]
- 13. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review | MDPI [mdpi.com]
- 14. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 17. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. GC-MS Determination of Inositol in Milk Powder [spkx.net.cn]
- 19. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Nuclear magnetic resonance spectroscopic analysis of myo-inositol phosphates including inositol 1,3,4,5-tetrakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Role of inositol and its isomers in glucose metabolism | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]
- 26. Inositol monophosphatase, the putative therapeutic target for lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Regional changes in rat brain inositol monophosphatase 1 (IMPase 1) activity with chronic lithium treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Inositol monophosphatase inhibitors--lithium mimetics? - PubMed [pubmed.ncbi.nlm.nih.gov]
